

# An In-depth Technical Guide to the Physicochemical Properties of 10-Methyldodecanoic Acid

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## Compound of Interest

Compound Name: 10-Methyl lauric acid

Cat. No.: B1230805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Methyldodecanoic acid, a branched-chain fatty acid (BCFA). The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated logical and biological pathways.

## Core Physicochemical Properties

10-Methyldodecanoic acid, with the CAS number 7416-57-1, is a saturated fatty acid featuring a methyl group at the 10th carbon position of a dodecanoic acid backbone.<sup>[1][2]</sup> This structural feature classifies it as an anteiso-branched fatty acid, which influences its physical and biological properties compared to its straight-chain counterpart, lauric acid.<sup>[3]</sup> One supplier of this compound notes that it is a liquid at room temperature.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of 10-Methyldodecanoic acid. Due to the limited availability of experimentally determined data for this specific compound, high-quality predicted values are included and explicitly noted.

Property	Value	Data Type	Reference
Molecular Formula	C <sub>13</sub> H <sub>26</sub> O <sub>2</sub>	-	[2][5]
Molecular Weight	214.34 g/mol	-	[2][5]
Physical State	Liquid	Experimental	[4]
Melting Point	40.5-41 °C (for 11-Methyldodecanoic acid)	Experimental (similar compound)	[6]
Boiling Point	307.44 °C	Estimated	[7]
pKa	4.78 ± 0.10 (for 11-Methyldodecanoic acid)	Predicted	[6]
LogP	5.4	Computed	[2]
Solubility	Soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (3 mg/ml); Insoluble in PBS (pH 7.2)	Experimental	[7]

## Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. Below are methodologies relevant to the characterization of fatty acids like 10-Methyldodecanoic acid.

### Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance. Although 10-Methyldodecanoic acid is a liquid at room temperature, this method is applicable for determining the melting points of similar solid fatty acids.

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is

observed and recorded as the melting point.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (for solid samples)

Procedure:

- **Sample Preparation:** A small amount of the solid fatty acid is finely ground using a mortar and pestle.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
- **Apparatus Setup:** The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range of these two temperatures.

## Determination of Boiling Point by Gas Chromatography (GC)

Gas chromatography is a powerful technique for determining the boiling point of volatile compounds. The retention time of a compound in a GC system is related to its boiling point.

**Principle:** The sample is vaporized and injected into a chromatographic column. The compound travels through the column at a rate determined by its volatility and interactions with the stationary phase. By calibrating the system with compounds of known boiling points, the boiling point of the unknown sample can be determined.

**Apparatus:**

- Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Appropriate GC column (e.g., non-polar column)
- Syringe for sample injection
- Carrier gas (e.g., Helium or Nitrogen)
- Data acquisition system

**Procedure:**

- **Derivatization (optional but recommended):** To increase volatility and improve peak shape, fatty acids are often converted to their methyl esters (FAMES). This can be achieved by reacting the fatty acid with a reagent such as  $\text{BF}_3$  in methanol.[8]
- **Instrument Setup:** The GC is equipped with a suitable column and the oven temperature, carrier gas flow rate, and detector parameters are set. A typical oven program starts at a lower temperature and ramps up to a higher temperature to elute compounds with a wide range of boiling points.
- **Calibration:** A series of n-alkane standards with known boiling points are injected into the GC to establish a relationship between retention time and boiling point.
- **Sample Analysis:** A small volume of the derivatized (or underivatized) 10-Methyldodecanoic acid is injected into the GC.
- **Data Analysis:** The retention time of the 10-Methyldodecanoic acid peak is recorded. Using the calibration curve generated from the n-alkane standards, the boiling point corresponding to the measured retention time is determined.

## Determination of pKa by Potentiometric Titration

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

**Principle:** A solution of the acidic substance is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized by the base.

**Apparatus:**

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Solvent (a co-solvent system like water-ethanol may be needed for sparingly soluble fatty acids)

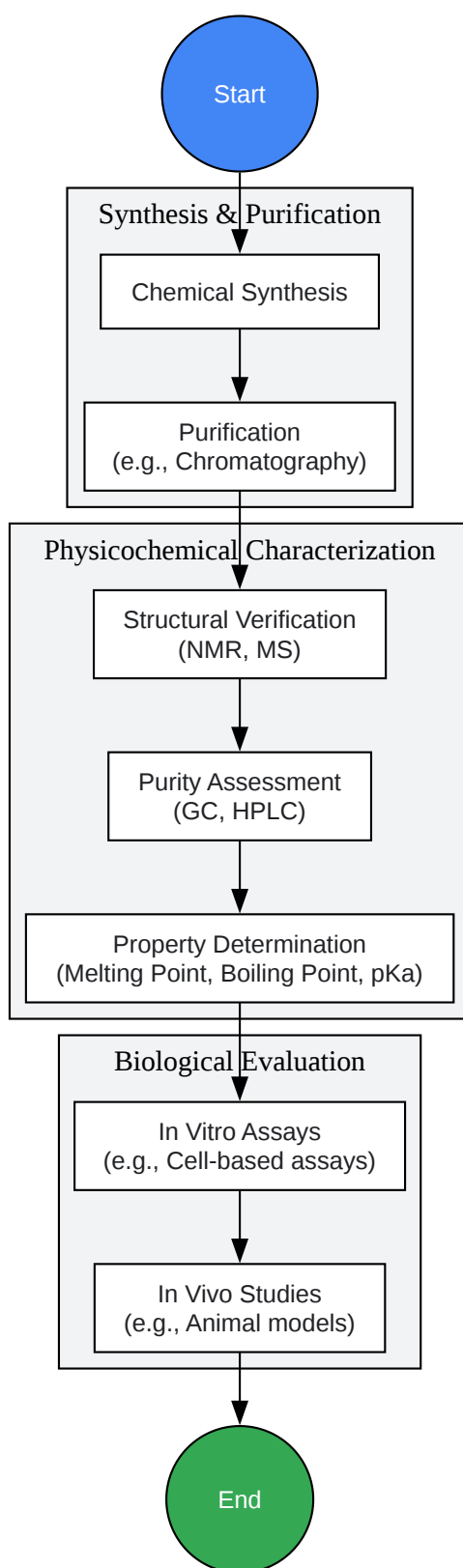
**Procedure:**

- **Sample Preparation:** A known amount of 10-Methyldodecanoic acid is dissolved in a suitable solvent or co-solvent system in a beaker.
- **Titration Setup:** The pH electrode is immersed in the solution, and the beaker is placed on a magnetic stirrer. The burette is filled with the standardized base solution.
- **Titration:** The base is added in small, known increments, and the pH is recorded after each addition, allowing the reading to stabilize.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The volume

of base required to reach the half-equivalence point is then determined. The pKa is the pH value at this half-equivalence point.

## Visualizations

The following diagrams illustrate a typical experimental workflow for the characterization of a novel fatty acid and the general signaling pathway through which branched-chain fatty acids can exert their biological effects.



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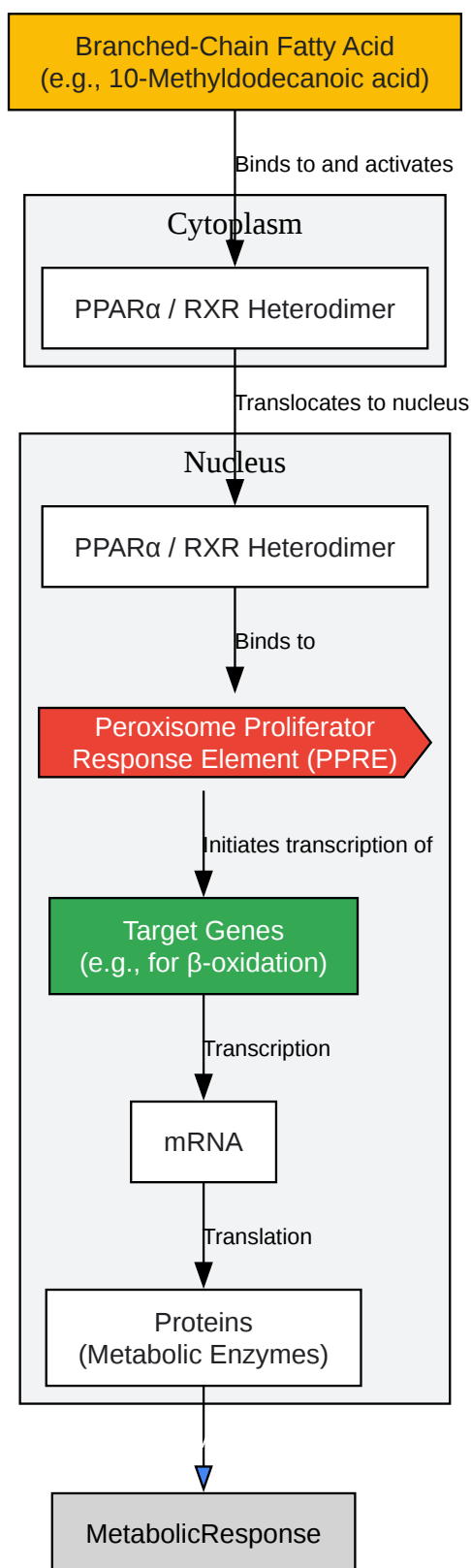
*Standard workflow for fatty acid characterization.*

## Biological Context: PPAR $\alpha$ Signaling Pathway

Branched-chain fatty acids, including potentially 10-Methyldodecanoic acid, are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR $\alpha$ .

[1][9][10] PPAR $\alpha$  is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPAR $\alpha$  by fatty acids leads to the transcription of genes involved in fatty acid uptake and oxidation.[11]





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*General PPARα signaling pathway for BCFAs.*

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